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molecular formula C9H12BrN B1344083 4-Bromo-2-isopropylaniline CAS No. 81090-34-8

4-Bromo-2-isopropylaniline

Cat. No. B1344083
M. Wt: 214.1 g/mol
InChI Key: PDLOJYJGXWKSQW-UHFFFAOYSA-N
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Patent
US08163952B2

Procedure details

In a manner analogous to example 9a, the process is carried out by a reaction of 89 g (185 mmol) of tetra-n-butylammonium tribromide with 25 g (185 mmol) of 2-isopropylaniline. 22 g of 4-bromo-2-isopropyl-phenylamine are obtained (yield=57%).
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[CH:55]([C:58]1[CH:64]=[CH:63][CH:62]=[CH:61][C:59]=1[NH2:60])([CH3:57])[CH3:56]>>[Br:1][C:63]1[CH:62]=[CH:61][C:59]([NH2:60])=[C:58]([CH:55]([CH3:57])[CH3:56])[CH:64]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
89 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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